4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a valuable candidate for cancer treatment and other diseases involving aberrant kinase activity .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit various kinases, including flt3 and cdk2 . These kinases play crucial roles in cell division and survival, making them attractive targets for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target kinases, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Kinase inhibitors like this compound typically disrupt signal transduction pathways that regulate cell division and survival .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis, leading to significant inhibition of cell growth .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can compete with metabolites in cancer cells and lead to programmed cell death . They can also exert antitumor effects by inhibiting protein kinases .
Cellular Effects
Some studies suggest that pyrimidine derivatives can inhibit the growth of cells in vitro . They may also influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine may exert its effects through binding interactions with biomolecules. For instance, it has been suggested that pyrimidine derivatives can form hydrogen bonds inside ATP-binding sites . This could potentially lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrimidine derivatives can target nucleotide metabolism, enhancing the chemotherapeutic spectrum and efficacy of cancer immunotherapy .
Transport and Distribution
Similar compounds may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Methylpiperazine Group: The methylpiperazine moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents to ensure the scalability and economic feasibility of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated intermediates and nucleophiles like methylpiperazine are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It is explored as a potential therapeutic agent, particularly as a kinase inhibitor for treating cancers and other diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in cancer treatment.
Dasatinib: Another kinase inhibitor with a broader spectrum of activity.
Nilotinib: Similar to imatinib but with improved efficacy and safety profiles.
Uniqueness
4-(4-Methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique structure, which allows for specific interactions with certain kinases. This specificity can lead to fewer off-target effects and improved therapeutic outcomes compared to other kinase inhibitors .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-6-13-14-9(8)11-7-12-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQVWLDIOQZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.